3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core, which is fused with a phenyl group and a pyridinyl-ethenyl moiety. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. The reaction is often catalyzed by acids or bases under reflux conditions. For example, the reaction between 2-aminobenzamide and 3-pyridinecarboxaldehyde in the presence of acetic acid can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The quinazolinone core can interact with biological macromolecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-2-[(E)-2-(pyridin-2-yl)ethenyl]quinazolin-4(3H)-one
- 3-phenyl-2-[(E)-2-(pyridin-4-yl)ethenyl]quinazolin-4(3H)-one
- 3-phenyl-2-[(E)-2-(quinolin-3-yl)ethenyl]quinazolin-4(3H)-one
Uniqueness
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is unique due to the specific positioning of the pyridinyl group, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl moiety may enhance its binding affinity to certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-phenyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21-18-10-4-5-11-19(18)23-20(13-12-16-7-6-14-22-15-16)24(21)17-8-2-1-3-9-17/h1-15H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPOODQJJMTHD-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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